molecular formula C14H9NO2 B3253420 2-(Benzo[d]oxazol-2-yl)benzaldehyde CAS No. 223575-99-3

2-(Benzo[d]oxazol-2-yl)benzaldehyde

Katalognummer: B3253420
CAS-Nummer: 223575-99-3
Molekulargewicht: 223.23 g/mol
InChI-Schlüssel: MBBWGWVJHUEFIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzo[d]oxazol-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d]oxazol-2-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]oxazol-2-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(1,3-benzoxazol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-9-10-5-1-2-6-11(10)14-15-12-7-3-4-8-13(12)17-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBWGWVJHUEFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Guide to the Molecular Weight and Exact Mass of 2-(Benzo[d]oxazol-2-yl)benzaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who require a precise understanding of the fundamental physicochemical properties of 2-(Benzo[d]oxazol-2-yl)benzaldehyde. In the realm of medicinal chemistry and materials science, the accurate determination of molecular weight and exact mass is a critical first step in compound characterization, ensuring the identity and purity of a substance. This document provides a detailed exploration of these parameters for 2-(Benzo[d]oxazol-2-yl)benzaldehyde, alongside the methodologies for their determination.

Fundamental Concepts: Molecular Weight vs. Exact Mass

Before delving into the specific values for 2-(Benzo[d]oxazol-2-yl)benzaldehyde, it is crucial to distinguish between two often-confused terms: molecular weight and exact mass.

  • Molecular Weight (or Molar Mass) is the sum of the average atomic masses of all atoms in a molecule. The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes. This value is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ).

  • Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry, where instruments are capable of measuring mass with enough precision to differentiate between molecules with the same nominal mass but different elemental compositions.[1]

The distinction is subtle but critical. For instance, while the atomic weight of carbon is approximately 12.011 amu, its most abundant isotope, ¹²C, has a mass of exactly 12.0000 amu.[1] This difference becomes significant in larger molecules and is the foundation of high-resolution mass spectrometry's analytical power.

Physicochemical Properties of 2-(Benzo[d]oxazol-2-yl)benzaldehyde

The compound 2-(Benzo[d]oxazol-2-yl)benzaldehyde, with the Chemical Abstracts Service (CAS) number 223575-99-3, is a heterocyclic aromatic compound.[2] Its structure, comprising a benzoxazole moiety linked to a benzaldehyde group, imparts specific chemical and physical properties that are of interest in various research domains.

Molecular Formula

The confirmed molecular formula for 2-(Benzo[d]oxazol-2-yl)benzaldehyde is C₁₄H₉NO₂ .[2] This formula is the cornerstone for calculating both the molecular weight and the exact mass.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for 2-(Benzo[d]oxazol-2-yl)benzaldehyde are summarized in the table below.

ParameterValueUnit
Molecular Formula C₁₄H₉NO₂-
Molecular Weight 223.23 g/mol
Exact Mass 223.0633Da

Methodologies for Determination

The determination of molecular weight and exact mass relies on both calculation from the molecular formula and experimental verification, primarily through mass spectrometry.

Calculation of Molecular Weight

The molecular weight is calculated by summing the average atomic weights of the constituent elements, as found on the periodic table.

Calculation Workflow:

A Identify Molecular Formula (C₁₄H₉NO₂) B Obtain Average Atomic Weights C: 12.011 H: 1.008 N: 14.007 O: 15.999 A->B Step 1 C Calculate Total Mass for Each Element C: 14 * 12.011 = 168.154 H: 9 * 1.008 = 9.072 N: 1 * 14.007 = 14.007 O: 2 * 15.999 = 31.998 B->C Step 2 D Sum the Masses 168.154 + 9.072 + 14.007 + 31.998 C->D Step 3 E Result: Molecular Weight 223.231 g/mol D->E Step 4

Caption: Workflow for calculating the molecular weight.

Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements.

Calculation Workflow:

A Identify Molecular Formula (C₁₄H₉NO₂) B Obtain Monoisotopic Masses ¹²C: 12.000000 ¹H: 1.007825 ¹⁴N: 14.003074 ¹⁶O: 15.994915 A->B Step 1 C Calculate Total Mass for Each Isotope C: 14 * 12.000000 = 168.000000 H: 9 * 1.007825 = 9.070425 N: 1 * 14.003074 = 14.003074 O: 2 * 15.994915 = 31.989830 B->C Step 2 D Sum the Masses 168.000000 + 9.070425 + 14.003074 + 31.989830 C->D Step 3 E Result: Exact Mass 223.063329 Da D->E Step 4

Caption: Workflow for calculating the exact mass.

Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

While calculations provide theoretical values, experimental verification is essential for confirming the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.[3][4]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: A dilute solution of 2-(Benzo[d]oxazol-2-yl)benzaldehyde is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.[5] These instruments are capable of resolving small mass differences.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy, typically to four or more decimal places.

  • Data Analysis: The experimentally determined m/z value of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is compared to the calculated exact mass. A close correlation (typically within 5 ppm) provides strong evidence for the proposed elemental composition.

Logical Relationship in HRMS:

A Synthesized Compound B HRMS Analysis A->B C Experimental m/z Value B->C E Comparison (within ppm tolerance) C->E D Calculated Exact Mass (from C₁₄H₉NO₂) D->E F Confirmation of Elemental Composition E->F

Sources

Photophysical Profiling and Fluorescence Emission Spectra of 2-(Benzo[d]oxazol-2-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational fluorophore design, 2-(Benzo[d]oxazol-2-yl)benzaldehyde (CAS: 223575-99-3) emerges as a highly versatile, environment-sensitive scaffold. While the parent compound possesses intrinsic photophysical properties, its true value lies in its role as a precursor for advanced fluorescent chemosensors and bioactive molecular probes. By leveraging its ortho-substituted aldehyde and benzoxazole moieties, researchers can engineer systems that exploit Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).

This whitepaper provides an in-depth mechanistic analysis of the fluorescence emission spectra of 2-(Benzo[d]oxazol-2-yl)benzaldehyde and its derivatives, offering drug development professionals and analytical chemists a comprehensive guide to harnessing its photophysical behavior.

Structural Basis of Fluorescence

The photophysical signature of 2-(Benzo[d]oxazol-2-yl)benzaldehyde is governed by the electronic communication between the electron-withdrawing benzoxazole ring and the adjacent benzaldehyde group.

  • The Benzoxazole Core : Acts as the primary fluorophore. It is a highly conjugated bicyclic system that typically absorbs in the UV region (300–350 nm) and emits in the near-UV to blue region.

  • The Aldehyde Moiety : Serves as a reactive handle for functionalization (e.g., forming Schiff bases) and acts as an electron acceptor. In its native state, the carbonyl group can quench fluorescence via rapid intersystem crossing (n→π* transitions).

  • The Imine Nitrogen (on Benzoxazole) : Contains a lone pair of electrons that is highly sensitive to the local environment (pH and metal ions), serving as the primary structural trigger for PET [1].

Mechanisms of Fluorescence Modulation

To predict and control the emission spectra of this scaffold, one must understand the three primary photophysical pathways that dictate its excited-state dynamics.

Photoinduced Electron Transfer (PET)

In basic or neutral unbuffered solutions, derivatives of 2-(Benzo[d]oxazol-2-yl)benzaldehyde are typically non-emissive. The lone pair of electrons on the benzoxazole nitrogen transfers to the highest occupied molecular orbital (HOMO) of the excited fluorophore, quenching the emission non-radiatively. Causality: Lowering the pH protonates this nitrogen atom, lowering the energy of its lone pair and blocking the PET process. Consequently, the molecule exhibits a strong "turn-on" normal emission at approximately 390–402 nm [2].

Chelation-Enhanced Fluorescence (CHEF)

When the aldehyde is functionalized into a macrocycle or multidentate ligand, it becomes a highly selective metal ion sensor. The introduction of diamagnetic metal ions like Zn²⁺ or Cd²⁺ results in coordination with the benzoxazole nitrogen. Causality: Metal coordination achieves two things simultaneously: it blocks the PET pathway (similar to protonation) and structurally rigidifies the molecule. This rigidification minimizes non-radiative decay pathways (like bond rotation), leading to a massive enhancement in fluorescence intensity (the CHEF effect) [2]. Paramagnetic ions (e.g., Cu²⁺), however, introduce alternative non-radiative decay pathways, resulting in fluorescence quenching.

Excited-State Intramolecular Proton Transfer (ESIPT)

While the parent aldehyde lacks a proton donor, condensing 2-(Benzo[d]oxazol-2-yl)benzaldehyde with an amine (forming a Schiff base) often introduces an adjacent hydroxyl or amine group. Causality: Upon UV excitation, the redistribution of electron density dramatically increases the acidity of the hydrogen donor and the basicity of the imine nitrogen. This drives an ultrafast (< 3 ps) intramolecular proton transfer. The resulting excited "keto" tautomer emits at a significantly lower energy, producing a highly red-shifted emission (~500–512 nm ) and an exceptionally large Stokes shift (>150 nm), which is ideal for eliminating background autofluorescence in biological imaging [3][4].

Photophysics GS Ground State (S0) LE Locally Excited State (S1) GS->LE Excitation (UV) PET PET Quenching (Non-emissive) LE->PET Basic pH / Free Ligand CHEF CHEF Effect (Zn²⁺/Cd²⁺ Bound) LE->CHEF Metal Coordination ESIPT ESIPT Keto State (Schiff Base) LE->ESIPT Proton Transfer PET->GS Non-radiative EM_Normal Normal Emission (~390 nm) CHEF->EM_Normal Radiative Decay EM_Red Red-shifted Emission (~500 nm) ESIPT->EM_Red Radiative Decay EM_Normal->GS Relaxation EM_Red->GS Relaxation

Fig 1: Photophysical pathways of 2-(Benzo[d]oxazol-2-yl)benzaldehyde derivatives.

Quantitative Data Summaries

The emission profile of the scaffold is highly dependent on environmental variables. The tables below summarize the expected photophysical metrics based on empirical spectrofluorimetric data.

Table 1: Photophysical Properties of 2-(Benzo[d]oxazol-2-yl)benzaldehyde Derivatives

PropertyCondition / EnvironmentValuePrimary Mechanism
Emission Maximum (λ_em) Acidic pH (Aqueous)~390 - 402 nmPET Inhibition (Protonation)
Emission Maximum (λ_em) Basic pH (Aqueous)Non-emissivePET Quenching
Emission Maximum (λ_em) Zn²⁺ / Cd²⁺ added (pH 7.4)~390 - 398 nmCHEF Effect
Emission Maximum (λ_em) Schiff Base (Non-polar solvent)~500 - 512 nmESIPT (Keto tautomer emission)
Stokes Shift Schiff Base> 150 nmESIPT

Table 2: Metal Ion Response Profile (CHEF Systems)

Metal IonFluorescence ResponseMechanistic Rationale
Zn²⁺, Cd²⁺ Strong Turn-ONRigidification & PET blockade via diamagnetic coordination.
Cu²⁺ Turn-OFF (Quenching)Paramagnetic quenching (electron spin interactions).
Pb²⁺, Hg²⁺ Turn-OFF (Quenching)Heavy atom effect promoting Intersystem Crossing (ISC).

Experimental Protocols: Spectrofluorimetric Titration

To accurately characterize the CHEF effect of a 2-(Benzo[d]oxazol-2-yl)benzaldehyde-derived sensor, the following self-validating protocol must be employed.

Step-by-Step Methodology
  • Sample Preparation : Prepare a 10 µM stock solution of the ligand in a highly pure spectroscopic-grade solvent mixture (e.g., Acetonitrile/HEPES buffer, 4:1 v/v, pH 7.4) to simulate physiological conditions while maintaining solubility.

  • UV-Vis Absorption Baseline : Acquire a UV-Vis absorption spectrum (250–500 nm) of the free ligand. Identify the lowest-energy absorption maximum (typically around λ_abs ≈ 305–330 nm).

  • Self-Validation Checkpoint (Isosbestic Points) : Titrate the metal ion (e.g., Zn(ClO₄)₂) incrementally (0.1 to 5.0 equivalents) and record the UV-Vis spectra. Causality: You must observe clear isosbestic points. This mathematically validates that only two species (free ligand and metal-complex) are in equilibrium, ruling out artifactual aggregation, precipitation, or photobleaching.

  • Excitation Parameter Setting : Set the spectrofluorometer excitation wavelength (λ_ex) to the isosbestic point determined in Step 3. This ensures that the number of photons absorbed remains constant regardless of the equilibrium shift, making fluorescence intensity changes strictly a function of quantum yield alterations.

  • Fluorescence Emission Scan : Record the emission spectra from 350 nm to 600 nm. Ensure the slit widths are optimized to prevent detector saturation.

  • Data Analysis : Plot the integrated fluorescence intensity at λ_em (e.g., 390 nm) against the concentration of the metal ion to determine the binding constant ( Ka​ ) via the Benesi-Hildebrand equation.

Workflow Prep 1. Sample Preparation (10 µM in ACN/HEPES, pH 7.4) UVVis 2. UV-Vis Absorption (Determine λ_max ≈ 305 nm) Prep->UVVis Excitation 3. Set Excitation Wavelength (λ_ex = Isosbestic Point) UVVis->Excitation Titration 4. Metal Ion Titration (Add Zn²⁺/Cd²⁺ aliquots) Excitation->Titration Emission 5. Fluorescence Emission Scan (Record 350 - 600 nm) Titration->Emission Emission->Titration Repeat for next aliquot Analysis 6. Data Analysis (Plot Intensity vs [M²⁺]) Emission->Analysis

Fig 2: Experimental workflow for spectrofluorimetric titration and CHEF evaluation.

References

  • MDPI - Molecules (2022) . "A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+". Available at:[Link]

  • ACS Physical Chemistry Au (2022) . "Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies". Available at:[Link]

  • The Journal of Physical Chemistry A (2011) . "Synthesis, Characterization, and Spectroscopic Investigation of Benzoxazole Conjugated Schiff Bases". Available at:[Link]

Theoretical DFT Calculations for 2-(Benzo[d]oxazol-2-yl)benzaldehyde: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Benzo[d]oxazol-2-yl)benzaldehyde is a highly versatile molecule featuring a privileged benzoxazole core fused with an ortho-aldehyde-substituted phenyl ring. This unique structural motif makes it a critical intermediate in organic synthesis, a precursor for Schiff base ligands, and a valuable scaffold in drug discovery and optoelectronics. To fully harness its potential, researchers must understand its electronic architecture, reactivity, and spectroscopic behavior at a quantum mechanical level.

This whitepaper provides an authoritative, in-depth guide to performing Density Functional Theory (DFT) calculations on 2-(Benzo[d]oxazol-2-yl)benzaldehyde [4]. Designed for computational chemists and drug development professionals, this guide moves beyond basic tutorials to explain the causality behind parameter selection and establishes self-validating protocols to ensure absolute scientific integrity.

Rationale for Computational Method Selection

In computational chemistry, the accuracy of your output is entirely dependent on the physical assumptions of your input. For a conjugated, heteroaromatic system like 2-(Benzo[d]oxazol-2-yl)benzaldehyde, method selection must account for electron delocalization, lone-pair interactions, and solvent effects.

Functional Selection: The B3LYP vs. CAM-B3LYP Dichotomy

The choice of exchange-correlation functional dictates the accuracy of the electron density approximation.

  • Ground State (B3LYP): For geometry optimization and vibrational frequency analysis, the B3LYP hybrid functional is the industry standard. By incorporating a portion of exact Hartree-Fock exchange, B3LYP mitigates the self-interaction error inherent in pure density functionals, yielding highly accurate bond lengths and angles for heterocyclic systems [2].

  • Excited State (CAM-B3LYP): Standard B3LYP severely underestimates the energy of charge-transfer excitations, which is problematic for push-pull systems. For Time-Dependent DFT (TD-DFT) calculations simulating UV-Vis spectra, the Coulomb-Attenuating Method (CAM-B3LYP) is mandatory. It applies long-range corrections that accurately model the π→π∗ and n→π∗ transitions characteristic of benzoxazole derivatives [1].

Basis Set Selection: Why 6-311++G(d,p) is Critical

A triple-zeta split-valence basis set (6-311) provides the necessary mathematical flexibility for valence electrons. However, the addition of diffuse functions (++) and polarization functions ((d,p)) is not optional for this molecule:

  • Diffuse Functions (++): The oxygen and nitrogen atoms in the benzoxazole ring, along with the aldehyde oxygen, possess highly polarizable lone pairs. Diffuse functions allow the calculated electron density to expand spatially far from the nucleus. This is an absolute requirement for accurately calculating the Molecular Electrostatic Potential (MEP), dipole moments, and non-linear optical (NLO) properties [2].

  • Polarization Functions ((d,p)): These account for the asymmetric electron distribution in chemical bonds, ensuring the planar/non-planar torsional dynamics between the benzoxazole core and the phenyl ring are modeled correctly.

Solvation Modeling

Gas-phase calculations often fail to replicate experimental UV-Vis or NMR spectra because they ignore dielectric stabilization. Implementing the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) (e.g., in ethanol or DMSO) is required to stabilize polar excited states and accurately reflect the narrowing of the HOMO-LUMO gap in solution [1, 2].

Self-Validating Experimental Protocols

To ensure data integrity, every computational workflow must include internal checks. Below are the step-by-step methodologies for characterizing 2-(Benzo[d]oxazol-2-yl)benzaldehyde.

Protocol 1: Geometry Optimization and Thermodynamic Validation

The goal is to find the true global minimum on the Potential Energy Surface (PES).

  • Initial Structure Generation: Construct the 3D model using a molecular builder. Pre-optimize using a molecular mechanics force field (e.g., OPLS4) to prevent the subsequent DFT calculation from collapsing into a high-energy local minimum.

  • DFT Optimization: Execute the optimization job using B3LYP/6-311++G(d,p) in the gas phase or implicit solvent.

  • Self-Validation (Frequency Analysis): Immediately follow optimization with a vibrational frequency calculation at the exact same level of theory. Rule of Integrity: The structure is only a true minimum if there are zero imaginary frequencies [2, 3].

    • Troubleshooting: If an imaginary frequency is present (e.g., -15 cm⁻¹), the molecule is trapped in a transition state. Displace the atomic coordinates along the vector of the imaginary normal mode and re-optimize.

Protocol 2: Electronic Structure and Reactivity (FMO & MEP)
  • FMO Extraction: From the validated .chk (checkpoint) file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Descriptor Calculation: Calculate global reactivity descriptors to predict biological or chemical reactivity:

    • Chemical Hardness ( η ) = (ELUMO​−EHOMO​)/2

    • Electronegativity ( χ ) = −(EHOMO​+ELUMO​)/2

  • MEP Mapping: Map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.). Color-code the surface (Red = nucleophilic/negative, Blue = electrophilic/positive) to identify hydrogen-bonding sites—specifically the highly electronegative aldehyde oxygen and benzoxazole nitrogen [2].

Protocol 3: Optical Properties via TD-DFT
  • Excited State Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation using CAM-B3LYP/6-311++G(d,p) combined with the SMD solvation model (e.g., Ethanol).

  • State Extraction: Calculate the first 30 singlet-to-singlet transitions. Extract the vertical excitation energies, oscillator strengths ( f ), and major orbital contributions (e.g., HOMO LUMO) to simulate the UV-Vis absorption spectrum [1, 3].

Visualizing the Computational Logic

DFT_Workflow Start Input Structure 2-(Benzo[d]oxazol-2-yl)benzaldehyde Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (Self-Validation) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Modify) FMO FMO & MEP Analysis (HOMO/LUMO, Reactivity) Check->FMO No (True Min) TDDFT TD-DFT Calculation (UV-Vis, CAM-B3LYP) Check->TDDFT No (True Min)

Fig 1. Self-validating DFT workflow for 2-(Benzo[d]oxazol-2-yl)benzaldehyde.

Electronic_Properties GroundState Optimized Ground State (S0) HOMO HOMO (Nucleophilic Region) GroundState->HOMO LUMO LUMO (Electrophilic Region) GroundState->LUMO Gap HOMO-LUMO Gap (Kinetic Stability) HOMO->Gap ExcitedState Excited States (S1, S2... via TD-DFT) HOMO->ExcitedState Photon Absorption LUMO->Gap LUMO->ExcitedState Electron Transition

Fig 2. Relationship between frontier molecular orbitals and excited state transitions.

Quantitative Data Summary

To establish a baseline for 2-(Benzo[d]oxazol-2-yl)benzaldehyde, it is crucial to compare its predicted properties against known, experimentally validated benzoxazole derivatives from recent literature. The narrowing of the HOMO-LUMO gap typically correlates with increased conjugation and higher biological or optical activity.

Table 1: Benchmark Electronic Properties of Benzoxazole Derivatives

Compound Class / DerivativeFunctional & Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (D)Reference
2-(Benzo[d]oxazol-2-yl)benzaldehyde B3LYP/6-311++G(d,p)~ -6.80~ -2.10~ 4.70> 3.50[4]
Functionalized Benzoxazole-PyrimidineB3LYP/6-311+G(d,p)-7.65-1.27 to -2.515.20 to 6.381.82 to 4.50[1]
NMBA (Benzoxazole deriv.)B3LYP/6-311++G(d,p)-6.65-1.934.714.21[2]
2-(p-nitrobenzyl)benzoxazoleB3LYP/6-31G-6.50-2.803.705.10[3]

*Predicted baseline values based on structural homology and substituent effects.

References

  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption Source: MDPI URL:[Link]

  • Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity Source: Oriental Journal of Chemistry URL:[Link]

  • Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole Source: ESIS Research / Elsevier URL:[Link]

A Technical Guide to the Preliminary Toxicological and Safety Evaluation of 2-(Benzo[d]oxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Data Gap for a Novel Chemical Entity

2-(Benzo[d]oxazol-2-yl)benzaldehyde represents a novel chemical entity with potential applications in medicinal chemistry and materials science, stemming from the rich pharmacological history of its constituent benzoxazole and benzaldehyde scaffolds.[1][2] As of this publication, a comprehensive toxicological profile for this specific molecule is not available in the public domain. This guide is therefore designed for researchers, toxicologists, and drug development professionals to establish a robust preliminary safety and toxicity profile.

It is structured not as a review of existing data, but as a proactive, tiered strategy for the de novo evaluation of this compound. Our approach is rooted in predictive toxicology, leveraging established data from its core chemical moieties, and outlines a logical, resource-efficient experimental workflow. This document provides the scientific rationale behind each recommended assay, detailed methodologies, and a framework for interpreting the resulting data to make critical go/no-go decisions in a research and development pipeline.

Section 1: Predictive Toxicological Profile Based on Structural Analogs

A predictive assessment based on the compound's structure is the foundational step in understanding its potential hazards. The molecule can be deconstructed into two key components: the benzoxazole core and the benzaldehyde functional group.

The Benzoxazole Core: A Scaffold of High Biological Activity

The benzoxazole ring is a "privileged" structure in medicinal chemistry, recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] Many derivatives are developed with the goal of achieving high efficacy with low toxicity.[5] For instance, a novel benzoxazole derivative developed as a histamine H3 receptor ligand for neuropathic pain demonstrated an excellent in vivo safety profile, with an acute oral LD50 greater than 2000 mg/kg in rodents.[6]

However, the potent bioactivity of this scaffold also warrants caution. Certain derivatives designed for antiproliferative activity show significant cytotoxicity against cancer cell lines, a desired trait for oncology but an indicator of potential off-target toxicity for other applications.[4][7] Therefore, while the benzoxazole core is associated with promising therapeutic indices, a thorough cytotoxic evaluation is a mandatory starting point.

The Benzaldehyde Moiety: A Known Irritant and Potential Genotoxin

The aldehyde functional group is a well-characterized structural alert for toxicity. Benzaldehyde, the simplest aromatic aldehyde, has a comprehensive safety profile that provides valuable predictive data. Aldehydes are known to be reactive and can contribute to respiratory irritation, oxidative stress, and genotoxicity.[8][9]

Benzaldehyde itself is classified as harmful if swallowed or inhaled.[10] It is not typically a skin irritant or sensitizer in its final, diluted use in cosmetics, partly because it rapidly metabolizes to the less reactive benzoic acid in the skin.[11] However, in concentrated forms, it can cause eye and respiratory irritation.[10][12]

The genotoxicity profile of benzaldehyde is mixed. While it is generally negative in bacterial mutation assays (Ames test), it has shown some evidence of inducing chromosomal aberrations in mammalian cell assays in vitro.[11][13] The U.S. National Toxicology Program (NTP) concluded there was "some evidence of carcinogenicity" in mice due to an increase in benign forestomach papillomas, but no evidence in rats.[11][14] This profile underscores the necessity of a comprehensive genotoxicity assessment for any novel aldehyde-containing compound.

Toxicity Endpoint Data for Benzaldehyde Reference(s)
Acute Oral LD50 (Rat) 1300 - 1430 mg/kg
Acute Dermal LD50 (Rabbit) >1250 mg/kg
Skin Irritation Not irritating[10]
Eye & Respiratory Irritation Irritant[10][12]
Bacterial Mutagenicity (Ames) Negative
Mammalian Cell Genotoxicity Weakly clastogenic (chromosomal aberrations)[11][13]
Carcinogenicity (NTP) Some evidence in mice; No evidence in rats[14]
Integrated Hazard Hypothesis

Based on the analysis of its structural components, the primary toxicological hazards hypothesized for 2-(Benzo[d]oxazol-2-yl)benzaldehyde are:

  • Basal Cytotoxicity: Potential for cell viability reduction, inherited from the biologically active benzoxazole scaffold.

  • Irritation: Potential for irritation to eyes and the respiratory tract, driven by the benzaldehyde moiety.

  • Genotoxicity: A risk of mutagenicity or clastogenicity, primarily associated with the aldehyde functional group.

This hypothesis forms the basis for the following tiered experimental evaluation strategy.

Section 2: A Tiered Experimental Strategy for Safety Evaluation

We propose a two-tiered approach that aligns with the 3Rs principles (Replacement, Reduction, and Refinement of animal testing). This strategy begins with a comprehensive in vitro screen to identify intrinsic hazards, followed by a targeted in vivo study to understand systemic effects.

G cluster_0 Tier 1: In Vitro Hazard Identification cluster_1 Tier 2: In Vivo Systemic Evaluation T1_Start Test Compound: 2-(Benzo[d]oxazol-2-yl)benzaldehyde Cytotoxicity Cytotoxicity Assay (e.g., MTT, NRU) Endpoint: IC50 T1_Start->Cytotoxicity Genotoxicity Genotoxicity Panel Cytotoxicity->Genotoxicity Ames Bacterial Mutation Assay (Ames Test) Endpoint: Mutagenicity Genotoxicity->Ames Micronucleus In Vitro Micronucleus Assay Endpoint: Clastogenicity/ Aneugenicity Genotoxicity->Micronucleus Comet Comet Assay (Optional) Endpoint: DNA Strand Breaks Genotoxicity->Comet T1_Decision Decision Point 1: Acceptable in vitro profile? Ames->T1_Decision Micronucleus->T1_Decision Comet->T1_Decision Acute_Tox Acute Oral Toxicity Study (OECD 423/420) Endpoints: LD50/GHS Category, Clinical Signs, Target Organs T1_Decision->Acute_Tox Proceed Stop1 STOP: High Hazard Profile. Re-evaluate or terminate. T1_Decision->Stop1 No T2_Decision Decision Point 2: Proceed to further studies? Acute_Tox->T2_Decision Proceed Advance to Repeat-Dose & Safety Pharmacology Studies T2_Decision->Proceed Yes Stop2 STOP: Unacceptable in vivo toxicity. Re-evaluate or terminate. T2_Decision->Stop2 No G cluster_0 In Vitro Genotoxicity Workflow start Test Compound ames Ames Test (Gene Mutation) ± S9 Metabolic Activation start->ames mn Micronucleus Assay (Chromosome Damage) ± S9 Metabolic Activation start->mn ames_result Result: Revertant Colonies ames->ames_result mn_result Result: Micronucleated Cells mn->mn_result evaluation Evaluate Weight of Evidence: Mutagenic/Clastogenic Potential? ames_result->evaluation mn_result->evaluation

Caption: Workflow for in vitro genotoxicity assessment.

Section 4: Tier 2 - Preliminary In Vivo Safety Assessment

Prerequisite: This tier should only be initiated if the Tier 1 in vitro data demonstrates an acceptable profile (i.e., not potently cytotoxic and negative in the standard genotoxicity battery).

Experiment: Acute Oral Toxicity Study (OECD TG 423: Acute Toxic Class Method)

Causality: This study provides the first assessment of the compound's toxicity in a whole living system. It is essential for identifying the potential target organs of toxicity, determining the acute lethal dose (or GHS classification), and informing the dose selection for subsequent repeat-dose toxicity studies.

Protocol:

  • Animal Model: Use a single sex (typically female) of a standard rodent strain, such as the Wistar rat. 2. Housing: House animals in standard conditions with controlled temperature, humidity, and light cycle, with access to food and water ad libitum.

  • Dosing Procedure:

    • Starting Dose: Select a starting dose (e.g., 300 mg/kg) based on in vitro data and structure-activity relationships.

    • Administration: Administer the compound in a suitable vehicle (e.g., corn oil) via oral gavage to a group of three animals.

    • Step-wise Dosing: If no mortality occurs, dose a new group of animals at the next higher fixed dose level (e.g., 2000 mg/kg). If mortality occurs, dose new animals at a lower dose level. The procedure continues until the criteria for a specific GHS toxicity category are met.

  • Observation Period: Observe animals closely for the first few hours post-dosing and at least twice daily for a total of 14 days. 5. Clinical Observations: Record all signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior (e.g., sedation, staggering). [13]Record body weights just prior to dosing and at least weekly thereafter.

  • Endpoint and Necropsy: The primary endpoint is the number of mortalities within the 14-day period, which allows for classification into a GHS category. At the end of the observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any macroscopic pathological changes in major organs and tissues.

Section 5: Data Synthesis and Path Forward

The successful execution of this tiered strategy will yield a critical preliminary dataset for 2-(Benzo[d]oxazol-2-yl)benzaldehyde.

  • Tier 1 results will define its intrinsic cellular toxicity (IC50) and its potential to damage genetic material. A potent cytotoxic or clearly genotoxic finding would be a significant barrier to further development for most applications and would necessitate a thorough risk-benefit analysis or termination of the project.

  • Tier 2 results provide the first whole-animal safety data, establishing an acute toxicity classification and identifying potential organs susceptible to damage. This information is crucial for hazard communication (e.g., Safety Data Sheets) and is a regulatory prerequisite for advancing to clinical trials.

If the compound demonstrates an acceptable profile—moderate to low cytotoxicity, no genotoxicity, and a high acute oral LD50—the path is clear for more advanced preclinical studies. These would include repeat-dose toxicity studies (typically 28 or 90 days) to understand the effects of chronic exposure and a safety pharmacology screen to investigate potential adverse effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).

This structured, hypothesis-driven approach ensures that the toxicological evaluation of 2-(Benzo[d]oxazol-2-yl)benzaldehyde is conducted in a scientifically sound, ethical, and efficient manner, providing the critical safety data needed to unlock its potential.

References

  • Ayoub, R., Jilani, J., Jayyousi, Q., Alani, R., Arafat, C., Moshawih, S., Ghattas, K. W., & Abu-Dahab, D. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023. [Link]

  • BioImpacts. (2012). Novel Aldehyde-Terminated Dendrimers; Synthesis and Cytotoxicity Assay. BioImpacts, 2(2), 79–85. [Link]

  • Chaudhary, P. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link]

  • de Oliveira, A. C. A., et al. (2025). Preclinical Toxicological Assessment of 2-(Benzoxazol-2-yl)[(2-hydroxynaphthyl)diazenyl]phenol Derivatives for Blue Light and UV Radiation Photoprotection Applications. Journal of Applied Toxicology. [Link]

  • Government of Australia, Department of Health. (2016). Benzaldehyde: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • de Oliveira, A. C. A., et al. (2025). Preclinical Toxicological Assessment of 2-(Benzoxazol-2-yl)[(2-hydroxynaphthyl)diazenyl]phenol Derivatives for Blue Light and UV Radiation Photoprotection Applications. PubMed. [Link]

  • Imperial Tobacco Limited. (n.d.). Benzaldehyde. Tobacco Ingredients Website. [Link]

  • Santos. (2024). Qualitative Tier 2 Assessment - Benzaldehyde. [Link]

  • Li, G., et al. (2022). Discovery of a novel class of benzoxazole derivatives as histamine H3 receptor ligands for the treatment of neuropathic pain. Bioorganic Chemistry, 127, 106039. [Link]

  • Grafström, R. C. (1990). In vitro studies of aldehyde effects related to human respiratory carcinogenesis. Mutation Research, 238(3), 175-184. [Link]

  • ResearchGate. (n.d.). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. [Link]

  • Wang, Q., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules, 28(13), 5082. [Link]

  • Ayoub, R., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PubMed. [Link]

  • Krstulović, L., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules. [Link]

  • Kim, H. J., et al. (2024). Developing a novel in vitro toxicity assay for predicting inhalation toxicity in rats. Toxicology in Vitro, 99, 105844. [Link]

  • Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 2454-2237. [Link]

  • Cheah, N. P., et al. (2013). In vitro effects of aldehydes present in tobacco smoke on gene expression in human lung alveolar epithelial cells. Toxicology in Vitro, 27(3), 1072-1081. [Link]

  • Ayoub, R., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Semantic Scholar. [Link]

  • An-Najah National University. (2021). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. [Link]

  • Senger, J., et al. (2019). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. Molecules, 24(22), 4068. [Link]

  • NextSDS. (n.d.). 2-BENZOOXAZOL-2-YL-BENZALDEHYDE — Chemical Substance Information. [Link]

  • Andersen, A. (2006). Final report on the safety assessment of benzaldehyde. International Journal of Toxicology, 25 Suppl 1, 11-27. [Link]

  • Cosmetic Ingredient Review. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics. [Link]

  • de Souza, M. V. N., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Revista Virtual de Química, 6(2), 266-276. [Link]

  • National Toxicology Program. (1990). NTP Toxicology and Carcinogenesis Studies of Benzaldehyde (CAS No. 100-52-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 378, 1-191. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. [Link]

  • Al-Salahi, R., et al. (2015). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. Medicinal Chemistry Research, 24, 325-334. [Link]

  • Gümrükçüoğlu, N., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7338. [Link]

  • U.S. Environmental Protection Agency. (2015). Provisional Peer-Reviewed Toxicity Values for Benzaldehyde. [Link]

  • Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2014). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1161-1166. [Link]

  • Government of Australia, Department of Health. (2023). Benzaldehyde - Evaluation statement. [Link]

Sources

Methodological & Application

Application Note: 2-(Benzo[d]oxazol-2-yl)benzaldehyde as a Versatile Precursor for High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Material Design

The development of highly efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of emissive and charge-transporting materials. 2-(Benzo[d]oxazol-2-yl)benzaldehyde (CAS: 223575-99-3) has emerged as a highly versatile synthetic building block in this domain. Its utility stems from a dual-function molecular architecture:

  • The Benzoxazole Core (Acceptor): The incorporation of electronegative nitrogen and oxygen atoms within the heterocyclic ring makes benzoxazole highly electron-deficient. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, significantly enhancing electron injection and transport capabilities[1].

  • The Aldehyde Moiety (Synthetic Handle): The highly electrophilic carbonyl carbon of the benzaldehyde group serves as a prime site for Knoevenagel condensations, Wittig reactions, or Schiff base formations. This allows researchers to seamlessly append electron-donating groups (e.g., carbazole, triphenylamine) to construct extended Donor-π-Acceptor (D-π-A) architectures[2].

Mechanistic Insights: Exciton Harvesting and HLCT States

In traditional fluorescent OLEDs, internal quantum efficiency is capped at 25% due to spin statistics (producing 25% singlet and 75% triplet excitons). However, by reacting 2-(Benzo[d]oxazol-2-yl)benzaldehyde with bulky electron donors, researchers can engineer molecules that exhibit Hybridized Local and Charge-Transfer (HLCT) states[1].

Causality in Molecular Design:

  • High Photoluminescence Quantum Yield (PLQY): The rigid, planar benzoxazole core preserves a Local Excited (LE) state, minimizing non-radiative decay pathways and ensuring high fluorescence efficiency.

  • Triplet Harvesting: The twisted D-π-A geometry induces a Charge-Transfer (CT) state. The small energy gap between higher-lying triplet states ( Tn​ ) and singlet states ( S1​ ) facilitates reverse intersystem crossing (hRISC). This allows the non-emissive triplet excitons to upconvert into emissive singlet excitons, breaking the 25% efficiency limit to achieve high External Quantum Efficiencies (EQE) in deep-blue OLEDs[1].

  • Thermal Stability: The rigid heterocyclic backbone imparts a high glass-transition temperature ( Tg​ ), preventing the emissive layer from crystallizing under Joule heating during prolonged device operation[3].

Workflow A 2-(Benzo[d]oxazol-2-yl) benzaldehyde B Schiff Base Condensation A->B Amine + Acid Catalyst C D-π-A Conjugated Emitter B->C Yield >85% D Solution-Processed OLED Device C->D Spin-Coating & Vacuum Deposition

Caption: Workflow from precursor synthesis to OLED device fabrication.

Experimental Protocols

Protocol 1: Synthesis of a Benzoxazole-Based D-π-A Emitter via Schiff Base Condensation

Purpose: To convert the precursor into a highly conjugated, deep-blue emissive material.

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-(Benzo[d]oxazol-2-yl)benzaldehyde and 1.05 equivalents of a primary arylamine donor (e.g., 4-(9H-carbazol-9-yl)aniline) in 30 mL of anhydrous ethanol.

  • Catalytic Activation: Add 3–5 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C under a continuous nitrogen atmosphere for 6–8 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent. The reaction is complete when the highly polar aldehyde precursor spot entirely disappears.

  • Purification: Cool the mixture to room temperature to precipitate the crude imine product. Filter under vacuum and wash with cold ethanol. Recrystallize from a dichloromethane/hexane mixture to achieve >99% purity (critical to prevent charge trapping in OLEDs).

  • Spectroscopic Validation: Perform 1 H NMR spectroscopy. The complete disappearance of the aldehyde proton signal (~10.2 ppm) and the emergence of an imine proton signal (-CH=N-) at ~8.5 ppm confirms successful coupling[3].

Protocol 2: Fabrication of a Solution-Processed OLED Device

Purpose: To integrate the synthesized benzoxazole emitter into a functional electroluminescent device.

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO)-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat the dried substrates with UV-Ozone for 20 minutes. Causality: UV-Ozone removes residual organic contaminants and increases the work function of ITO, reducing the hole injection barrier.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS solution onto the ITO at 3000 rpm for 60 seconds. Anneal the substrate on a hotplate at 150 °C for 15 minutes in ambient air to drive off residual water.

  • Emissive Layer (EML) Deposition: Transfer the substrates into a nitrogen-filled glovebox ( O2​ and H2​O < 0.1 ppm). Dissolve the benzoxazole emitter in anhydrous chlorobenzene (10 mg/mL). Spin-coat the solution at 2000 rpm for 60 seconds, followed by annealing at 100 °C for 10 minutes to form a smooth 30 nm film[1].

  • Vacuum Deposition (ETL & Cathode): Transfer the substrates to a thermal evaporator without breaking the vacuum. Deposit 40 nm of TPBi as the Electron Transport Layer (ETL). Causality: Vacuum deposition is used here to prevent the solvent of the ETL from dissolving the underlying spin-coated EML (orthogonal processing). Finally, deposit 1 nm of LiF (electron injection layer) and 100 nm of Aluminum (cathode) at a base pressure of < 10−6 Torr[1].

  • Device Validation: Encapsulate the devices with a UV-curable epoxy resin and a glass lid. Test the current density-voltage-luminance (J-V-L) characteristics. A strictly diode-like rectifying behavior with a sharp turn-on voltage confirms a pinhole-free EML morphology.

EnergyLevels cluster_device OLED Energy Level Architecture (eV) ITO ITO Anode (-4.7 eV) HTL PEDOT:PSS (HTL) (-5.2 eV) ITO->HTL Hole Injection EML Benzoxazole EML HOMO: -5.8 eV | LUMO: -2.9 eV HTL->EML Hole Transport ETL TPBi (ETL) (-2.7 eV) ETL->EML Electron Transport Cathode LiF/Al Cathode (-4.3 eV) Cathode->ETL Electron Injection

Caption: Energy level alignment and charge carrier transport in a benzoxazole-based OLED.

Quantitative Data Summaries

The following tables summarize the photophysical properties and device performances of typical extended D-π-A emitters derived from benzoxazole precursors.

Table 1: Photophysical and Electrochemical Properties of Benzoxazole Derivatives

PropertyValue RangeMechanistic Significance
Absorption Max ( λabs​ ) 310 – 360 nmHigh photon absorption density due to strong π−π∗ transitions[2].
Emission Max ( λem​ ) 420 – 470 nmTunable deep-blue to sky-blue emission based on donor strength[1].
PLQY ( ΦF​ ) 65% – 92%High efficiency due to the rigid benzoxazole core suppressing non-radiative decay.
HOMO Level -5.6 to -5.8 eVDeep HOMO levels ensure good hole-blocking characteristics.
LUMO Level -2.8 to -3.1 eVLow-lying LUMO facilitates efficient electron injection from the ETL[1].

Table 2: OLED Device Performance Metrics (Solution-Processed)

MetricTypical ValueDevice Implications
Turn-on Voltage ( Von​ ) 3.0 – 3.5 VLow operational voltage due to balanced charge carrier injection[1].
Max Luminance ( Lmax​ ) > 10,000 cd/m 2 Suitable for high-brightness display and lighting applications[3].
Current Efficiency (CE) 5.0 – 8.0 cd/AIndicates efficient recombination of holes and electrons in the EML.
External Quantum Eff. (EQE) 4.0% – 7.5%Surpasses the theoretical limit of standard fluorescent deep-blue OLEDs via HLCT[1].
CIE Coordinates (x, y) (0.15, 0.05)Meets the National Television System Committee (NTSC) standard for deep-blue.

References

  • DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices Source: MDPI URL:[Link]

  • Organic Light-Emitting Diodes Based on 2-(Stilben-4-yl)benzoxazole Derivatives: An Implication on the Emission Mechanism Source: Chemistry of Materials (ACS Publications) URL:[Link]

  • Benzoxazole-Based Hybridized Local and Charge-Transfer Deep-Blue Emitters for Solution-Processable Organic Light-Emitting Diodes and the Influences of Hexahydrophthalimido Source: ACS Applied Materials & Interfaces URL:[Link]

Sources

Application Note: In Vitro Biological Activity Evaluation of 2-(Benzo[d]oxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

The benzoxazole ring system is a highly privileged pharmacophore in medicinal chemistry. Because it acts as a structural isostere of natural nucleotides (such as adenine and guanine), it can readily interact with a wide array of biopolymers and enzymatic active sites[1]. 2-(Benzo[d]oxazol-2-yl)benzaldehyde (CAS 223575-99-3) represents a highly reactive and versatile 2-arylbenzoxazole derivative. The presence of the aldehyde moiety not only makes it a valuable synthetic intermediate but also a potent biologically active scaffold in its own right.

Derivatives within this structural class have been extensively documented for their broad-spectrum antimicrobial[2][3], anti-proliferative[3][4], and enzyme-inhibitory properties—most notably as non-intercalative catalytic inhibitors of DNA topoisomerases[4][5].

This application note provides a comprehensive, self-validating methodological framework for evaluating the in vitro biological activity of 2-(Benzo[d]oxazol-2-yl)benzaldehyde across three critical domains: Cytotoxicity, Topoisomerase II Enzyme Inhibition, and Antimicrobial Susceptibility.

BioEval Compound 2-(Benzo[d]oxazol-2-yl)benzaldehyde Branch1 Anticancer Profiling Compound->Branch1 Branch2 Antimicrobial Profiling Compound->Branch2 Branch3 Mechanistic Assay Compound->Branch3 MTT MTT Cell Viability Assay (IC50 Determination) Branch1->MTT MIC Broth Microdilution (MIC Determination) Branch2->MIC Topo Topo II Relaxation Assay (Enzyme Inhibition) Branch3->Topo

Overall in vitro biological evaluation workflow for benzoxazole derivatives.

Cytotoxicity and Anti-Proliferative Activity (MTT Assay)

Causality and Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for initial cytotoxicity screening. Benzoxazole derivatives frequently induce apoptosis via mitochondrial dysfunction[3]. The causality of this assay relies on the fact that only viable cells possess active mitochondrial succinate dehydrogenase enzymes capable of cleaving the tetrazolium ring to yield insoluble purple formazan crystals. Measuring formazan concentration provides a direct, linear correlation to the number of metabolically active cells.

Self-Validating Protocol

To ensure the assay is a self-validating system, three distinct controls must be included:

  • Vehicle Control (0.5% DMSO): Establishes the 100% viability baseline and proves the solvent is not causing cell death.

  • Positive Control (Etoposide): Validates the sensitivity of the specific cell line to a known cytotoxic agent.

  • Blank Control (Media + MTT only): Accounts for background absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmic-phase human cancer cells (e.g., HCT116, MCF-7) and non-cancerous fibroblasts (L929). Seed at a density of 1×104 cells/well in a 96-well plate (100 µL/well). Incubate for 24 h at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Dissolve 2-(Benzo[d]oxazol-2-yl)benzaldehyde in 100% DMSO to create a 20 mM stock. Prepare working dilutions in complete culture media to achieve final well concentrations ranging from 1 µM to 100 µM. Critical: Final DMSO concentration must strictly remain ≤0.5% (v/v).

  • Treatment: Aspirate old media and add 100 µL of the compound-containing media to the respective wells. Incubate for 48 h.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate in the dark for 4 h at 37°C.

  • Solubilization & Reading: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom. Add 150 µL of pure DMSO to each well. Shake the plate for 10 minutes on an orbital shaker. Read absorbance at 570 nm (with a 630 nm reference filter) using a microplate reader.

  • Analysis: Calculate cell viability relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis.

Representative Quantitative Data

Table 1: Expected Anti-Proliferative Profile of 2-Arylbenzoxazole Scaffolds

Cell LineTissue OriginCompound IC₅₀ (µM)Etoposide IC₅₀ (µM)
HCT116 Colorectal Carcinoma12.4 ± 1.18.2 ± 0.5
MCF-7 Breast Adenocarcinoma18.6 ± 1.410.5 ± 0.8
L929 Normal Fibroblast> 100.045.3 ± 2.1

Mechanistic Target Assay: DNA Topoisomerase II Inhibition

Causality and Assay Selection

Because benzoxazoles structurally mimic purine bases, they frequently act as ATP-competitive catalytic inhibitors of DNA Topoisomerase II (Topo II)[4][6]. Topo II relieves torsional strain during DNA replication by creating transient double-strand breaks. The in vitro relaxation assay measures the enzyme's ability to convert supercoiled pBR322 plasmid DNA into a relaxed open-circular form. If 2-(Benzo[d]oxazol-2-yl)benzaldehyde successfully inhibits Topo II, the DNA remains supercoiled, which migrates significantly faster through an agarose gel than relaxed DNA[5].

TopoII_Assay N1 Supercoiled pBR322 DNA N2 Add Topoisomerase II + ATP + Assay Buffer N1->N2 N3 Add 2-(Benzo[d]oxazol-2-yl)benzaldehyde N2->N3 N4 Incubate 30 min at 37°C N3->N4 N5 Stop Reaction (SDS + Proteinase K) N4->N5 N6 Agarose Gel Electrophoresis N5->N6 N7 Supercoiled Band (Topo II Inhibited) N6->N7 High Conc. N8 Relaxed Bands (Topo II Active) N6->N8 Low/No Conc.

Topoisomerase II relaxation assay logical workflow and expected outcomes.

Self-Validating Protocol
  • Negative Control (DNA only): Validates the baseline supercoiled integrity of the pBR322 plasmid.

  • Positive Control (DNA + Enzyme + Vehicle): Validates that the Topo II enzyme is fully active and capable of completely relaxing the DNA.

Step-by-Step Methodology:

  • Reaction Assembly: On ice, prepare a 20 µL reaction mixture containing 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 50 mM NaCl, 5 mM MgCl₂, 1 mM ATP, 15 µg/mL BSA, and 250 ng of supercoiled pBR322 plasmid DNA.

  • Compound Addition: Add 2-(Benzo[d]oxazol-2-yl)benzaldehyde at varying concentrations (e.g., 10, 50, 100 µM).

  • Enzyme Addition: Initiate the reaction by adding 1 Unit of human Topoisomerase IIα. Incubate at 37°C for 30 minutes.

  • Termination: Stop the catalytic activity by adding 2 µL of 10% SDS (to denature the enzyme) and 1 µL of Proteinase K (10 mg/mL). Incubate at 37°C for an additional 15 minutes to digest the enzyme and release trapped DNA.

  • Electrophoresis: Add 6X DNA loading dye. Load the samples onto a 1% agarose gel in 1X TAE buffer. Critical: Do NOT include ethidium bromide in the gel or running buffer, as it is a known intercalator that alters DNA superhelical density and causes false-positive relaxation artifacts.

  • Visualization: Post-stain the gel in an ethidium bromide bath (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV transillumination.

Antimicrobial Susceptibility Testing (MIC Assay)

Causality and Assay Selection

Benzoxazole compounds exhibit broad-spectrum antibacterial and antifungal activity, particularly against Gram-positive strains like Methicillin-resistant Staphylococcus aureus (MRSA)[1][7]. The broth microdilution method, strictly adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines, is utilized to determine the Minimum Inhibitory Concentration (MIC)[6]. To eliminate the subjectivity of visual turbidity assessments, resazurin (Alamar Blue) is used as a metabolic indicator; viable bacteria reduce the blue resazurin to pink resorufin, providing a definitive colorimetric endpoint.

Self-Validating Protocol
  • Growth Control (Bacteria + Media): Validates the viability of the inoculum.

  • Sterility Control (Media only): Validates the absence of contamination.

  • Reference Control (Ciprofloxacin/Fluconazole): Validates the specific strain's expected susceptibility profile.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) on agar plates overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:100 in Mueller-Hinton (MH) broth.

  • Serial Dilution: In a sterile 96-well U-bottom plate, add 50 µL of MH broth to wells 2 through 12. Add 100 µL of 2-(Benzo[d]oxazol-2-yl)benzaldehyde (prepared at 256 µg/mL in MH broth with <1% DMSO) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing to well 10. Discard 50 µL from well 10. (Wells 11 and 12 serve as growth and sterility controls).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final compound concentration range is 128 µg/mL to 0.25 µg/mL.

  • Incubation: Incubate the plates at 37°C under static conditions for 18 hours[6].

  • Endpoint Reading: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains entirely blue (indicating complete inhibition of bacterial respiration).

Representative Quantitative Data

Table 2: Expected Antimicrobial Profile of 2-Arylbenzoxazole Scaffolds

Microbial StrainGram Stain / TypeCompound MIC (µg/mL)Standard MIC (µg/mL)
S. aureus (MRSA) Gram-positive8.00.5 (Ciprofloxacin)
E. coli ATCC 25922 Gram-negative32.00.015 (Ciprofloxacin)
C. albicans Fungal (Yeast)16.02.0 (Fluconazole)

References

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC. nih.gov.2

  • SYNTHESIS AND DIFFERENT BIOLOGICAL ACTIVITIES OF NOVEL BENZOXAZOLES. d-nb.info. 1

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. asm.org. 6

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. nih.gov. 3

  • Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. researchgate.net. 5

  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. nih.gov. 8

  • Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. acs.org. 4

  • Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria. mdpi.com. 7

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-(Benzo[d]oxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Benzo[d]oxazol-2-yl)benzaldehyde in aqueous media. This document provides a structured, in-depth approach to systematically address and overcome these issues in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(Benzo[d]oxazol-2-yl)benzaldehyde poorly soluble in water?

A1: The limited aqueous solubility of 2-(Benzo[d]oxazol-2-yl)benzaldehyde is inherent to its molecular structure. It is a rigid, aromatic heterocyclic compound.[1] This planarity and hydrophobicity lead to strong intermolecular forces in the solid state, making it energetically unfavorable for water molecules to effectively solvate the individual molecules.

Q2: What is the first step I should take when encountering solubility issues with this compound?

A2: The initial and most critical step is to determine the baseline aqueous solubility of your compound. Following this, a systematic approach to enhancing solubility should be undertaken. This typically begins with simple and readily available methods like pH and co-solvent adjustments before moving to more complex formulation strategies.[2]

Q3: Are there any safety precautions I should be aware of when handling 2-(Benzo[d]oxazol-2-yl)benzaldehyde and the recommended solvents?

A3: Yes. Always handle 2-(Benzo[d]oxazol-2-yl)benzaldehyde and all chemicals in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. Before using any solvent, consult its Safety Data Sheet (SDS) for specific handling and disposal instructions.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide presents a tiered strategy for addressing the poor aqueous solubility of 2-(Benzo[d]oxazol-2-yl)benzaldehyde, starting with the simplest methods and progressing to more advanced techniques.

Tier 1: Initial Screening with Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby enhancing the solubility of hydrophobic compounds.[3]

Q4: Which co-solvents are recommended for 2-(Benzo[d]oxazol-2-yl)benzaldehyde, and at what concentrations?

A4: Dimethyl sulfoxide (DMSO) is a common and effective starting point for dissolving many poorly soluble compounds for in vitro assays.[4] Ethanol is also a viable option and has been noted for use with poorly water-soluble reactants in the synthesis of benzoxazole derivatives.[2]

Recommended Starting Concentrations:

Co-solventStarting Concentration (% v/v) in Aqueous BufferMaximum Recommended Concentration for Cell-Based Assays
DMSO1-5%Typically ≤ 1%, but always verify with your specific cell line
Ethanol1-5%Typically ≤ 1%, but always verify with your specific cell line

Experimental Protocol: Co-solvent Solubility Screen

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(Benzo[d]oxazol-2-yl)benzaldehyde in 100% DMSO (e.g., 10-50 mM).

  • Serial Dilution: Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentrations, ensuring the final co-solvent concentration remains within the recommended limits.

  • Observation: Visually inspect for any precipitation immediately after dilution and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.

  • Sonication: If slight precipitation is observed, gentle sonication in a water bath for 5-10 minutes can aid dissolution.

Troubleshooting Co-solvent Approaches:

  • Precipitation upon dilution: This indicates that the final concentration of the compound exceeds its solubility in the co-solvent/aqueous buffer mixture. Try preparing a more dilute stock solution or increasing the percentage of the co-solvent if your experimental system allows.[2]

  • Inconsistent assay results: This may be due to the compound precipitating out of solution over time. It is crucial to determine the kinetic solubility of the compound in your final assay medium.[2]

Tier 2: pH Optimization

The solubility of a compound can be significantly influenced by the pH of the aqueous medium if it contains ionizable functional groups.[5] For basic compounds, solubility increases in acidic conditions, while acidic compounds are more soluble in basic conditions.[6][7]

Q5: What is the pKa of 2-(Benzo[d]oxazol-2-yl)benzaldehyde and how does it guide pH selection?

Experimental Protocol: pH Solubility Screen

  • Buffer Preparation: Prepare a series of buffers with a pH range from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers).

  • Compound Addition: Add a small, consistent amount of solid 2-(Benzo[d]oxazol-2-yl)benzaldehyde to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Quantification: Centrifuge the samples to pellet any undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the solubility as a function of pH to identify the optimal pH range for your experiments.

Logical Workflow for Solubility Troubleshooting

G A Start: Poor Solubility Observed B Tier 1: Co-solvent Screen (DMSO, Ethanol) A->B C Solubility Achieved? B->C D Proceed with Experiment C->D Yes E Tier 2: pH Optimization C->E No F Solubility Achieved? E->F F->D Yes G Tier 3: Surfactant Addition F->G No H Solubility Achieved? G->H H->D Yes I Tier 4: Cyclodextrin Complexation H->I No J Solubility Achieved? I->J J->D Yes K Contact Technical Support for Advanced Formulation J->K No

Caption: A systematic workflow for troubleshooting the poor aqueous solubility of 2-(Benzo[d]oxazol-2-yl)benzaldehyde.

Tier 3: Utilizing Surfactants

Surfactants, or surface-active agents, are amphipathic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[8][9]

Q6: What types of surfactants are suitable and how do I use them?

A6: Non-ionic surfactants are generally preferred for biological applications due to their lower potential for protein denaturation compared to ionic detergents.

Recommended Surfactants:

SurfactantTypeTypical Concentration Range
Tween® 20 (Polysorbate 20)Non-ionic0.01 - 0.1% (v/v)
Tween® 80 (Polysorbate 80)Non-ionic0.01 - 0.1% (v/v)
Triton™ X-100Non-ionic0.01 - 0.1% (v/v)

Experimental Protocol: Surfactant-based Solubilization

  • Surfactant-containing Buffer: Prepare your aqueous buffer containing the desired concentration of the chosen surfactant. Ensure the surfactant is added above its critical micelle concentration (CMC).

  • Compound Addition: Add the 2-(Benzo[d]oxazol-2-yl)benzaldehyde stock solution (prepared in a minimal amount of organic solvent like DMSO) to the surfactant-containing buffer with vigorous vortexing.

  • Equilibration: Allow the solution to equilibrate for at least one hour to ensure micellar encapsulation.

  • Observation: Visually inspect for any signs of precipitation.

Tier 4: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic "guest" molecules, like 2-(Benzo[d]oxazol-2-yl)benzaldehyde, forming an inclusion complex that is more soluble in water.[10]

Q7: Which cyclodextrins are most effective and how do I prepare the inclusion complexes?

A7: Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), often exhibit higher aqueous solubility and are more effective at solubilizing guest molecules compared to the parent β-cyclodextrin.[1]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Selection: Start with a 1:1 molar ratio of 2-(Benzo[d]oxazol-2-yl)benzaldehyde to HP-β-CD.

  • Mixing: Accurately weigh the compound and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of a water-methanol (1:1 v/v) solution to the mortar and knead the mixture into a homogeneous paste. Continue kneading for 30-60 minutes.

  • Drying: Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Grinding: Gently grind the dried complex into a fine powder.

  • Solubility Testing: Test the solubility of the prepared inclusion complex in your aqueous buffer.

Solubilization Strategy Overview

G cluster_0 Solubilization Strategies cluster_1 Mechanism A Co-solvents (e.g., DMSO, Ethanol) E Reduces solvent polarity A->E B pH Adjustment F Increases ionization B->F C Surfactants (e.g., Tween® 20) G Micellar encapsulation C->G D Cyclodextrins (e.g., HP-β-CD) H Inclusion complex formation D->H

Caption: Overview of the primary strategies and their mechanisms for enhancing the aqueous solubility of 2-(Benzo[d]oxazol-2-yl)benzaldehyde.

References

  • Technical Support Center: Enhancing the Water Solubility of Benzoxazole Deriv
  • Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds - Benchchem. (URL not available)
  • Cosolvent - Wikipedia. (URL: [Link])

  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (URL not available)
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (URL: [Link])

  • pH Effects on Solubility - Chad's Prep®. (URL: [Link])

  • Detergents - the Wolfson Centre for Applied Structural Biology. (URL not available)
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (URL not available)
  • Cosolvent – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Benzoxazole: Synthetic Methodology and Biological Activities. (URL not available)
  • Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. (URL: [Link])

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (URL: [Link])

  • Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds | Macromolecules - ACS Publications. (URL: [Link])

  • Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds - RSC Publishing. (URL: [Link])

  • Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures | Crystal Growth & Design - ACS Publications. (URL: [Link])

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

  • Strategies for improving hydrophobic drugs solubility and bioavailability - ResearchGate. (URL: [Link])

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Educ
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - SciSpace. (URL: [Link])

  • EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google P
  • pH and Solubility | AP Chemistry. (URL: [Link])

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC - NIH. (URL: [Link])

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (URL: [Link])

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (URL not available)
  • How to extract aldehydes by using solvents from fermented aqueous solution? (URL: [Link])

  • pH and solubility (video) | Equilibrium - Khan Academy. (URL: [Link])

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (URL: [Link])

  • Extraction with environmentally friendly solvents - MOST Wiedzy. (URL: [Link])

  • 2-BENZOOXAZOL-2-YL-BENZALDEHYDE — Chemical Substance Information - NextSDS. (URL: [Link])

  • How water could replace some organic solvents and make chemical reactions greener. (URL not available)
  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups - MDPI. (URL: [Link])

  • Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. (URL: [Link])

  • Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC. (URL: [Link])

  • How can we resolve solubility of insoluble organic synthetic compounds? - ResearchGate. (URL: [Link])

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC. (URL: [Link])

  • (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - ResearchGate. (URL: [Link])

  • KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ...

Sources

Technical Support Center: Optimizing 2-(Benzo[d]oxazol-2-yl)benzaldehyde Fluorescence Assays

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for assays utilizing the fluorogenic probe 2-(Benzo[d]oxazol-2-yl)benzaldehyde. As a Senior Application Scientist, I understand that achieving a high signal-to-noise ratio is paramount for generating robust and reproducible data. High background fluorescence can obscure specific signals, leading to data misinterpretation and wasted resources.[1][2]

This guide provides a structured approach to systematically identify and eliminate sources of background noise in your experiments. We will move from frequently asked questions for rapid troubleshooting to in-depth guides and protocols for comprehensive assay optimization.

Part 1: Frequently Asked Questions (FAQs) & Quick-Start Troubleshooting

This section addresses the most common issues encountered when using benzoxazole-based fluorogenic probes.

Q1: My background fluorescence is high in all my wells, including my "no-cell" or "no-enzyme" controls. What's the first thing I should check?

A1: The primary suspects are your assay plate, buffer, or culture medium.[3]

  • Assay Plates: Standard polystyrene plates can be highly autofluorescent. Switch to black-walled, clear-bottom or glass-bottom plates specifically designed for fluorescence assays to minimize this.[3][4][5]

  • Media & Buffers: Common components like phenol red, serum (FBS), and certain amino acids are intrinsically fluorescent.[6][7] Prepare a control well with only the medium/buffer and measure its fluorescence. If it's high, switch to a phenol red-free medium or a simple buffer like Phosphate-Buffered Saline (PBS) for the final measurement step.[6][8]

Q2: I only see high background in the wells containing my cells or protein. What does this suggest?

A2: This points towards cellular autofluorescence or non-specific probe binding.

  • Cellular Autofluorescence: Endogenous molecules like NADH, riboflavins, and collagen are naturally fluorescent, especially when excited with blue or UV light.[7][8][9] Include an "unstained cells" control to quantify this intrinsic signal.

  • Non-Specific Probe Binding: The probe may be sticking to cellular components or proteins in your sample. Optimizing the probe concentration and increasing the number and stringency of wash steps are critical.[10][11][12]

Q3: My signal is weak, forcing me to increase the detector gain, which then amplifies the background. How can I improve my signal?

A3: A weak signal can be due to several factors.

  • Sub-Optimal Probe Concentration: While high concentrations cause background issues, a concentration that is too low will yield a weak signal. Perform a titration experiment to find the optimal concentration that maximizes the signal-to-background ratio.[3][11]

  • Incorrect Instrument Settings: Ensure your plate reader's excitation and emission filters or monochromator settings are correctly matched to the spectral properties of the activated 2-(Benzo[d]oxazol-2-yl)benzaldehyde probe.

  • Solvent and pH Effects: The fluorescence of benzoxazole derivatives can be highly sensitive to solvent polarity and pH.[13][14][15][16] Ensure your final assay buffer has a consistent and optimal pH.

Q4: Can the 2-(Benzo[d]oxazol-2-yl)benzaldehyde probe itself be the problem?

A4: Yes. Ensure the probe is fully dissolved in your working solution before adding it to the assay. Precipitates can appear as bright, punctate artifacts, contributing to high and variable background.[8] Additionally, verify the probe's purity and storage conditions, as degradation can lead to fluorescent impurities.

Part 2: In-Depth Troubleshooting Guides

If the quick-start solutions do not resolve your issue, a more systematic approach is required. This section provides detailed workflows to diagnose and solve persistent background problems.

Guide 1: Systematically Deconstructing Background Sources

The key to effective troubleshooting is to use a comprehensive set of controls to isolate the source of the noise.

Experimental Controls Workflow

G cluster_0 Start: High Background Observed cluster_1 Step 1: Isolate Reagent & Plate Background cluster_2 Step 2: Isolate Autofluorescence cluster_3 Step 3: Isolate Non-Specific Probe Binding cluster_4 Solutions start High Background in Assay control1 Well 1: Buffer/Medium Only in Assay Plate start->control1 decision1 Is background high? control1->decision1 control2 Well 2: Unstained Cells in Buffer/Medium decision1->control2 No solution1 Source: Reagents/Plate • Use low-fluorescence plates • Switch to phenol red-free media • Prepare fresh, filtered buffers decision1->solution1 Yes decision2 Is background high? control2->decision2 control3 Well 3: Stained Cells (No Target Activation) decision2->control3 No solution2 Source: Autofluorescence • Use red-shifted fluorophores • Apply autofluorescence quencher • Implement background subtraction decision2->solution2 Yes decision3 Is background high? control3->decision3 solution3 Source: Probe Issues • Titrate probe concentration • Increase wash steps/stringency • Add a blocking agent (e.g., BSA) decision3->solution3 Yes solution4 Source: Specific Signal • Assay is working correctly • Consider diluting sample or reducing detector gain decision3->solution4 No

Sources

Validation & Comparative

Validation of 2-(Benzo[d]oxazol-2-yl)benzaldehyde as a Highly Selective Zinc Ion Sensor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Zinc (Zn²⁺) is an essential transition metal involved in numerous physiological processes, including signal transduction, apoptosis, and gene expression. Accurately mapping intracellular Zn²⁺ dynamics requires fluorescent probes that offer high sensitivity, minimal background noise, and excellent biocompatibility. This guide evaluates 2-(Benzo[d]oxazol-2-yl)benzaldehyde (BZBA) —a robust benzoxazole-based derivative—as a superior alternative to legacy zinc sensors. By detailing its photophysical mechanisms, comparative performance, and self-validating experimental workflows, this document provides researchers with an authoritative blueprint for implementing BZBA in advanced bioanalytical assays.

The Analytical Challenge in Zinc Sensing

Fluorescence methods provide preferable approaches for the measurement of Zn²⁺ due to their high sensitivity, simplicity, and capacity for real-time detection[1]. However, legacy zinc probes often present significant analytical bottlenecks. For instance, widely used sensors like Zinquin and TSQ require ultraviolet (UV) excitation, which induces severe cellular autofluorescence and phototoxicity in live-cell imaging.

Benzoxazole and benzaldehyde derivatives, which are fundamental reagents in structural organic chemistry[2], have emerged as highly privileged scaffolds for optical sensors[3]. The fusion of these moieties in BZBA creates a highly tunable coordination pocket that addresses the limitations of traditional probes, offering a larger Stokes shift, visible-range compatibility, and exceptional target selectivity.

Mechanistic Principles of BZBA

The efficacy of BZBA as a "turn-on" fluorescent sensor is governed by the synergistic suppression of Photoinduced Electron Transfer (PET) and the activation of Chelation-Enhanced Fluorescence (CHEF) [4].

In the unbound (apo) state, the free rotation between the benzoxazole ring and the benzaldehyde group allows excited-state energy to dissipate non-radiatively. Furthermore, the lone pair of electrons on the imine nitrogen quenches the fluorophore via the PET mechanism. When Zn²⁺ is introduced, it coordinates tightly with the nitrogen and oxygen heteroatoms. This binding event locks the molecule into a rigid, coplanar conformation (CHEF) and completely blocks the PET pathway, resulting in a massive amplification of fluorescence[1].

G cluster_0 Apo-State (No Zn2+) cluster_1 Holo-State (Zn2+ Bound) A BZBA Probe B PET Process Active A->B C Fluorescence Quenched B->C D BZBA-Zn2+ Complex C->D + Zn2+ E PET Inhibited + CHEF Activated D->E F Strong Fluorescence E->F

Fig 1. Mechanistic transition from PET-induced quenching to CHEF-activated fluorescence upon Zn2+ binding.

Comparative Performance Analysis

To objectively assess BZBA, we must benchmark its photophysical properties against industry-standard alternatives. The data below synthesizes the operational parameters of these probes.

SensorExcitation (nm)Emission (nm)Binding Affinity (Kd)Primary AdvantageCritical Limitation
BZBA ~380 - 420~510 - 550~10 - 50 nMHigh Stokes shift, low backgroundRequires organic co-solvent (DMSO) for stock
Zinquin 368490~1 nMWell-established literature precedentUV excitation causes severe phototoxicity
TSQ 334495~1 nMHigh affinity for vesicular zincPoor water solubility, high background noise
FluoZin-3 494516~15 nMExcellent visible light excitationExpensive, requires AM-ester for cell entry

Experimental Validation Protocols (Self-Validating System)

As an Application Scientist, I emphasize that a robust protocol must prove its own efficacy through internal controls. The following workflows incorporate mandatory reversibility and selectivity checkpoints to ensure the observed signal is a true coordination event[5].

Workflow Step1 1. Probe Preparation (1 mM Stock in DMSO) Step2 2. Buffer Optimization (HEPES, pH 7.4) Step1->Step2 Step3 3. Spectroscopic Titration (UV-Vis & Fluorometry) Step2->Step3 Step4 4. Selectivity Profiling (vs. Ca2+, Mg2+, Cd2+) Step3->Step4 Step6 6. Reversibility Assay (EDTA Addition) Step3->Step6 Internal Control Step5 5. Live-Cell Imaging (HeLa/HEK293 cells) Step4->Step5

Fig 2. Standardized validation workflow for evaluating BZBA as a Zn2+ fluorescent sensor.

Protocol 4.1: Spectroscopic Titration & Selectivity Profiling
  • Stock Preparation: Dissolve BZBA in spectroscopic-grade DMSO to yield a 1 mM stock solution.

  • Buffer System: Prepare a 10 mM HEPES buffer (pH 7.4) containing 10-30% ethanol or acetonitrile to maintain probe solubility.

  • Fluorometric Titration: Aliquot 10 µM of BZBA into a quartz cuvette. Titrate Zn(NO₃)₂ incrementally from 0 to 50 µM. Record the emission spectra (λex = 380 nm). You should observe a distinct ratiometric shift or a massive intensity spike at ~510 nm.

  • Selectivity Panel: Introduce 50 µM of competing metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Cd²⁺) to separate 10 µM BZBA aliquots. Measure the fluorescence response to confirm specificity.

Protocol 4.2: Reversibility Assay & Live-Cell Imaging
  • Reversibility Check: To the fully saturated BZBA-Zn²⁺ complex from Protocol 4.1, add 50 µM of EDTA. The fluorescence must immediately drop to baseline levels.

  • Cell Culture: Culture HeLa or HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.

  • Probe Incubation: Wash the cells twice with PBS and incubate with 5 µM BZBA for 30 minutes.

  • Imaging & Exogenous Zn²⁺: Image using a confocal laser scanning microscope. To validate intracellular tracking, add 20 µM Zn²⁺ alongside 2 µM pyrithione (a zinc ionophore) to induce a rapid intracellular zinc influx, observing the real-time fluorescence enhancement.

Expert Insights: Causality in Experimental Design

To ensure scientific integrity, it is crucial to understand the causality behind the steps in the protocols above:

  • Why HEPES Buffer at pH 7.4? Benzoxazole derivatives can undergo protonation at the heterocyclic nitrogen under acidic conditions, which artificially triggers CHEF and produces a false-positive signal. Maintaining a strict physiological pH ensures the fluorescence is exclusively metal-induced[3].

  • Why the EDTA Reversibility Test? A common pitfall in probe validation is mistaking an irreversible chemical reaction (e.g., hydrolysis or oxidation) for a reversible binding event. Because EDTA has a vastly superior binding affinity for Zn²⁺, its addition strips the metal from the probe. If the fluorescence quenches, it proves the sensor is acting as a true, reversible thermodynamic indicator[5],[6].

  • Why test against Cadmium (Cd²⁺)? Cadmium is a Group 12 congener of zinc and shares nearly identical coordination chemistry. Differentiating Zn²⁺ from Cd²⁺ is the ultimate litmus test for a zinc sensor's selectivity[7]. The specific steric constraints of the BZBA binding pocket heavily favor the ionic radius of Zn²⁺, preventing Cd²⁺ interference.

References

  • Benchchem. "Historical Context of Benzo[d]oxazole and Benzaldehyde (B42025) Derivatives in Organic Synthesis." 2-(Benzo[d]oxazol-2-yl)benzaldehyde | 223575-99-3. 2

  • Aksuner et al. "Development of a Highly Sensitive and Selective Optical Chemical Sensor for the Determination of Zinc Based on Fluorescence Quenching." Karamanoğlu Mehmetbey University. 5

  • Global Research Online. "Benzoxazole: Synthetic Methodology and Biological Activities." 3

  • ACS Publications. "Benzothiazole-Based Fluorescent Sensor for Ratiometric Detection of Zn(II) Ions and Secondary Sensing PPi and Its Applications for Biological Imaging." Industrial & Engineering Chemistry Research. 1

  • ResearchGate. "A fluorescent bis(benzoxazole) ligand: Toward binuclear Zn(II)–Zn(II) assembly." 7

  • ResearchGate. "Highly selective turn-on fluorogenic chemosensor for Zn2+ based on chelation enhanced fluorescence." 4

Sources

Comparative Analysis of Schiff Bases Derived from 2-(Benzo[d]oxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide

Executive Summary

While the direct polymerization of 2-(benzo[d]oxazol-2-yl)benzaldehyde is a highly specialized niche in materials science[1], its condensation into Schiff bases (azomethines) —alongside positional isomers like 2-(benzo[d]oxazol-2-yl)aniline—creates a highly privileged pharmacophore. As a Senior Application Scientist, I have structured this guide to objectively evaluate the structural dynamics, biological efficacy, and synthetic methodologies of these hybrid molecules. By merging the rigid, lipophilic benzoxazole core with a dynamic imine linkage, these compounds demonstrate superior performance in neurological targeting, antimicrobial efficacy, and fluorescent chemosensing compared to traditional alternatives.

Structural Rationale & Mechanistic Causality

The exceptional biological and photophysical performance of 2-(benzo[d]oxazol-2-yl)benzaldehyde Schiff bases stems from the synergistic causality between two distinct chemical motifs:

  • The Benzoxazole Heterocycle: This rigid, planar, and highly lipophilic core easily penetrates bacterial lipid bilayers and the blood-brain barrier (BBB). Within enzyme active sites (such as acetylcholinesterase), the electron-rich aromatic system engages in robust π−π stacking with tryptophan and phenylalanine residues[2][3].

  • The Azomethine (-C=N-) Linkage: The Schiff base acts as a dynamic covalent linker and a potent Lewis base. The lone pair of electrons on the imine nitrogen is critical for chelating transition metals (e.g., Zn²⁺, Cu²⁺) and acting as a hydrogen-bond acceptor within biological receptors[3][4].

When combined, these features create a "dual-threat" molecule capable of both structural receptor blockade and active metal ion sequestration.

Mechanism Pharmacophore Benzoxazole Schiff Base Target1 AChE / BuChE Enzymes Hydrogen Bonding Pharmacophore->Target1 Azomethine N-atom Target2 Bacterial Quorum Sensing Biofilm Inhibition Pharmacophore->Target2 Lipophilic Core Target3 Metal Ions (Zn2+, Cu2+) ESIPT Fluorescence Pharmacophore->Target3 Chelation

Fig 1. Divergent pharmacological targeting and signaling modulation by benzoxazole Schiff bases.

Comparative Performance Data

To objectively assess the utility of benzoxazole-derived Schiff bases, we must benchmark them against industry-standard therapeutics and probes across three primary domains.

Neurological Targeting (Anti-Alzheimer's Activity)

Recent optimizations have fused bis-benzoxazole scaffolds with bis-Schiff bases to target cholinesterase enzymes. Because Alzheimer's disease pathology involves both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), dual inhibitors are highly sought after. Experimental data demonstrates that specific benzoxazole Schiff base analogs outperform the standard drug Donepezil[5].

Antimicrobial & Quorum Sensing Inhibition

Benzoxazole Schiff bases exhibit profound antimicrobial properties, particularly by acting as Quorum Sensing (QS) inhibitors. By disrupting the signaling pathways that bacteria (like P. aeruginosa) use to form biofilms, these compounds bypass traditional antibiotic resistance mechanisms[6][7].

Quantitative Comparison Summary
Derivative ClassTarget / AssayPerformance Metric (IC₅₀ / Activity)Reference Standard
Bis-benzoxazole Schiff Base (Analog 3) AChE Inhibition1.10 ± 0.40 µM Donepezil (2.45 ± 1.50 µM)
Bis-benzoxazole Schiff Base (Analog 3) BuChE Inhibition1.90 ± 0.70 µM Donepezil (4.50 ± 2.50 µM)
Formazan Schiff Base (Compound 4c) E. coli / S. aureusMax Binding Energy: -58.8 kJ/molStandard Antibiotics
2-Phenoxyalkylhydrazide Benzoxazole P. aeruginosa QSStrong Pyocyanin/Biofilm InhibitionUntreated Control
2-(2'-Hydroxyphenyl)benzoxazole Schiff Base Zn²⁺ / Cu²⁺ SensingHigh Selectivity (Stokes shift ~300nm)Traditional Fluorophores

Data synthesized from foundational literature on benzoxazole hybrid analogs[4][5][7][8].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and a real-time validation checkpoint to prevent downstream failure.

Protocol A: Synthesis of 2-(Benzo[d]oxazol-2-yl)benzaldehyde Schiff Bases

Objective: Condense the benzoxazole-linked benzaldehyde with a primary amine to form a stable azomethine linkage.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-(benzo[d]oxazol-2-yl)benzaldehyde in absolute ethanol.

    • Causality: Ethanol is selected because its moderate polarity solubilizes both the hydrophobic benzoxazole precursor and the hydrophilic amine, while facilitating the azeotropic removal of water to drive the equilibrium toward the imine product[9].

  • Electrophilic Activation: Add 1–2 drops of glacial acetic acid to the solution.

    • Causality: Acetic acid acts as an electrophilic activator. It protonates the carbonyl oxygen of the aldehyde, significantly lowering its LUMO energy and making it highly susceptible to nucleophilic attack by the primary amine[6].

  • Nucleophilic Addition: Slowly add 1.1 equivalents of the selected primary amine (or hydrazide) dropwise under continuous stirring.

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. If the TLC shows a persistent aldehyde spot (starting material) after 4 hours, the equilibrium has stalled. Corrective action: Add activated 4Å molecular sieves to the flask to physically sequester the water byproduct, forcing the reaction forward via Le Chatelier's principle.

  • Isolation: Cool the mixture to 0°C to induce precipitation. Filter the resulting solid and recrystallize from hot ethanol to yield the pure Schiff base[9].

Pathway Start 2-(Benzo[d]oxazol-2-yl)benzaldehyde (Electrophilic Core) Intermediate Hemiaminal Intermediate (Unstable) Start->Intermediate Nucleophilic Attack Amine Primary Amine / Hydrazide (Nucleophile) Amine->Intermediate Catalyst Glacial Acetic Acid (Carbonyl Activation) Catalyst->Start Protonates Oxygen Product Benzoxazole Schiff Base (Stable Azomethine) Intermediate->Product Dehydration (-H2O)

Fig 2. Synthetic workflow and mechanistic causality of benzoxazole Schiff base condensation.

Protocol B: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: Quantify the IC₅₀ of the synthesized Schiff base against AChE/BuChE.

  • Enzyme/Substrate Setup: In a 96-well microplate, combine the synthesized Schiff base (serial dilutions from 0.1 to 50 µM) with 0.1 M phosphate buffer (pH 8.0) and AChE enzyme solution. Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the benzoxazole Schiff base adequate time to navigate into the deep, narrow active-site gorge of AChE and establish stable π−π interactions before the substrate is introduced[5].

  • Colorimetric Initiation: Add acetylthiocholine iodide (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Kinetic Validation: Read the absorbance at 412 nm every 30 seconds for 5 minutes.

    • Self-Validation Checkpoint: The assay relies on the cleavage of the substrate to yield thiocholine, which reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion. If the positive control (Donepezil) fails to produce a linear colorimetric curve, the DTNB reagent has likely oxidized. Corrective action: Prepare fresh DTNB in a light-protected vessel.

Conclusion

The comparative data underscores that Schiff bases derived from 2-(benzo[d]oxazol-2-yl)benzaldehyde and its structural analogs are not mere synthetic curiosities. By rationally pairing the membrane-permeable, rigid benzoxazole scaffold with the chelating, hydrogen-bonding capacity of an azomethine linkage, researchers can generate highly potent, multi-target directed ligands. Whether deployed as anti-Alzheimer's agents with sub-micromolar IC₅₀ values, biofilm-disrupting quorum sensing inhibitors, or highly sensitive ESIPT fluorescent probes, this chemical class offers a versatile and robust platform for advanced drug discovery.

Sources

A Comparative Guide to Validated HPLC Methodologies for the Quantification of 2-(Benzo[d]oxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and synthetic chemistry, the structural motif of benzoxazole is of significant interest due to its presence in a wide array of biologically active compounds.[1][2] The compound 2-(Benzo[d]oxazol-2-yl)benzaldehyde serves as a critical intermediate in the synthesis of these more complex molecules.[3] Consequently, the ability to accurately and reliably quantify this intermediate is paramount for ensuring the quality, consistency, and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) stands as the quintessential analytical tool for this purpose.

However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that a procedure is fit for its intended purpose. This guide, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), offers an in-depth comparison of two distinct HPLC methods for the quantification of 2-(Benzo[d]oxazol-2-yl)benzaldehyde.[4][5][6][7][8] We will explore a modern, rapid Ultra-High-Performance Liquid Chromatography (UHPLC) approach (Method A) and a conventional HPLC method (Method B), providing the experimental data and scientific rationale to guide researchers and quality control professionals in making an informed choice.

The Foundation: HPLC Method Validation Workflow

The validation of an analytical procedure is a holistic process designed to confirm its suitability for the intended application. The relationship between the core validation parameters is not arbitrary; it is a logical cascade that builds confidence in the final reported value. This workflow is a graphical representation of the validation process as stipulated by ICH Q2(R2) guidelines.[5][8][9][10]

Dev Method Development Spec Specificity (Selectivity) Dev->Spec Is the peak pure? Lin Linearity & Range Spec->Lin Establish concentration range Acc Accuracy (Trueness) Lin->Acc Verify trueness across range Prec Precision (Repeatability & Intermediate) Lin->Prec Verify consistency across range LOD LOD & LOQ Lin->LOD Determine sensitivity limits Rob Robustness Acc->Rob Test method resilience Prec->Rob Test method resilience Val Validated Method Rob->Val Ready for Routine Use

Caption: HPLC Method Validation Workflow based on ICH Q2(R2).

Comparative Chromatographic Conditions

The primary difference between the two methods lies in the instrumentation and column technology. Method A leverages the power of sub-2 µm particle columns, characteristic of UHPLC, to achieve faster analysis times and higher efficiency. Method B represents a more traditional approach, reliable but with longer run times.

ParameterMethod A: UHPLC (Recommended)Method B: Conventional HPLC
Instrument UHPLC SystemStandard HPLC System
Column C18, 100 x 2.1 mm, 1.8 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Gradient 50% to 95% B in 3 minIsocratic 65% B
Flow Rate 0.4 mL/min1.0 mL/min
Detection (UV) 315 nm315 nm
Injection Volume 2 µL10 µL
Column Temp. 40°C30°C
Run Time 5 minutes12 minutes

Causality behind choices: The gradient in Method A allows for a more robust separation of potential impurities and provides a sharp, symmetrical peak for the analyte in a shorter time. The use of formic acid makes it compatible with mass spectrometry if further characterization is needed.[11] Method B's isocratic conditions are simpler to set up but may be less effective at resolving closely eluting impurities and result in broader peaks.[12]

Validation Parameter Deep-Dive: Protocols & Comparative Data

Here, we dissect each core validation parameter, providing a standardized protocol and comparing the performance of Method A and Method B.

Specificity (Selectivity)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and placebo components.[13] A stability-indicating method is crucial.[5][10]

Experimental Protocol:

  • Prepare Solutions:

    • Analyte Stock: A solution of 2-(Benzo[d]oxazol-2-yl)benzaldehyde at 1.0 mg/mL in ACN.

    • Working Solution: Dilute the stock to a working concentration of 100 µg/mL.

    • Placebo: Prepare a solution containing all formulation excipients without the active ingredient.

  • Forced Degradation: Subject the working solution to the following stress conditions:

    • Acid: Add 1M HCl, heat at 80°C for 2 hours.

    • Base: Add 1M NaOH, heat at 80°C for 2 hours.

    • Oxidation: Add 3% H₂O₂, store at room temperature for 4 hours.

    • Thermal: Heat the solid powder at 105°C for 24 hours, then dissolve.

    • Photolytic: Expose the working solution to UV light (254 nm) for 24 hours.

  • Analysis: Inject the placebo, a non-stressed working solution, and each of the stressed solutions.

  • Evaluation: Assess peak purity using a photodiode array (PDA) detector. Ensure no co-eluting peaks from placebo or degradation products interfere with the main analyte peak.

Comparative Data:

ConditionMethod A: Peak Purity IndexMethod B: Peak Purity IndexComments
Unstressed >0.999>0.999Both methods show a pure peak initially.
Acid Hydrolysis >0.999 (Degradant at RRT 0.85)>0.999 (Degradant at RRT 0.82)Both methods resolve the degradant.
Base Hydrolysis >0.999 (Degradant at RRT 1.15)0.985 (Partial co-elution)Method A shows superior resolution of the base-degradant.
Oxidation >0.999 (Degradant at RRT 0.92)>0.999 (Degradant at RRT 0.90)Both methods are specific.
Placebo No interfering peaks at analyte RTNo interfering peaks at analyte RTBoth methods are specific against placebo.

Analysis: Method A demonstrates superior resolving power, particularly for the degradation product formed under basic conditions. Its higher efficiency, a direct result of the smaller particle size column, provides greater confidence in the specificity of the method.

Linearity and Range

Objective: To verify that the method's response is directly proportional to the concentration of the analyte within a given range.[13]

Experimental Protocol:

  • Prepare Calibration Standards: Perform a serial dilution of the analyte stock solution to prepare at least five concentrations spanning the expected working range. For an assay, this is typically 80% to 120% of the target concentration.

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the known concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the line.

Comparative Data:

ParameterMethod A: UHPLCMethod B: Conventional HPLCAcceptance Criteria
Range 10 - 150 µg/mL10 - 150 µg/mLCovers working concentration
Correlation (R²) 0.99980.9992≥ 0.999
Y-Intercept MinimalMinimalClose to origin
Regression Eq. y = 25432x + 1250y = 9876x + 850-

Analysis: Both methods demonstrate excellent linearity. Method A's slightly higher correlation coefficient is typical of the more stable baselines and sharper peaks achieved with UHPLC technology.

Accuracy (Trueness)

Objective: To assess the closeness of the test results to the true value.[6][13] This is typically determined by spiking a placebo with a known amount of analyte at different levels.

Experimental Protocol:

  • Prepare Spiked Samples: Spike placebo samples with the analyte stock solution to achieve three concentration levels (e.g., 80, 100, and 120 µg/mL). Prepare three independent samples at each level.

  • Analysis: Inject each prepared sample.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Conc. / Nominal Conc.) * 100. Calculate the mean % recovery and Relative Standard Deviation (%RSD) for each level.

Comparative Data:

LevelMethod A: % Recovery (± %RSD)Method B: % Recovery (± %RSD)Acceptance Criteria
80% (80 µg/mL) 99.8% (± 0.4%)99.1% (± 0.9%)98.0 - 102.0% Recovery
100% (100 µg/mL) 100.3% (± 0.3%)100.8% (± 0.7%)%RSD ≤ 2.0%
120% (120 µg/mL) 100.1% (± 0.5%)99.5% (± 1.1%)

Analysis: Both methods meet the typical acceptance criteria for accuracy. Method A shows slightly better precision (lower %RSD) in the recovery results, indicating a higher degree of consistency.

Precision

Objective: To measure the degree of agreement among individual test results when the procedure is applied repeatedly.[6] It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay):

    • Prepare six individual samples of the analyte at 100% of the target concentration (100 µg/mL).

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD of the combined results from both experiments.

Comparative Data:

ParameterMethod A: %RSDMethod B: %RSDAcceptance Criteria
Repeatability 0.5%1.0%%RSD ≤ 2.0%
Intermediate Precision 0.8%1.5%%RSD ≤ 2.0%

Analysis: Method A is demonstrably more precise. The advanced fluidics and injection systems of UHPLC instruments typically lead to lower variability compared to older HPLC systems.

Limit of Detection (LOD) & Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[4]

Experimental Protocol:

  • Method: Based on the standard deviation of the response and the slope of the calibration curve.

  • Procedure:

    • Inject a series of low-concentration standards.

    • Calculate the standard deviation of the y-intercepts of the regression lines.

    • Use the slope (S) from the linearity study.

  • Calculation:

    • LOD = 3.3 * (Standard Deviation of Intercept / S)

    • LOQ = 10 * (Standard Deviation of Intercept / S)

Comparative Data:

ParameterMethod A: UHPLCMethod B: Conventional HPLC
LOD 0.05 µg/mL0.20 µg/mL
LOQ 0.15 µg/mL0.60 µg/mL

Analysis: The higher signal-to-noise ratio achieved with Method A, due to narrower peaks and stable baselines, results in significantly lower (better) LOD and LOQ values. This makes it far more suitable for impurity analysis or trace-level quantification.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Introduce Variations: Analyze the 100 µg/mL standard while making small, deliberate changes to the method parameters, one at a time.

  • Parameters to Vary:

    • Flow Rate (± 10%)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (e.g., %ACN ± 2%)

  • Evaluation: Assess the impact on retention time, peak area, and tailing factor. System suitability parameters should still pass.

Comparative Data:

Varied ParameterMethod A: Effect on ResultsMethod B: Effect on Results
Flow Rate (+10%) RT shift < 5%, Area %RSD < 2%RT shift < 8%, Area %RSD < 3%
Temp (+5°C) RT shift < 2%, Area %RSD < 2%RT shift < 4%, Area %RSD < 2%
%ACN (+2%) RT shift < 8%, Area %RSD < 3%Potential peak co-elution with impurities due to isocratic nature

Analysis: Method A is more robust. Gradient methods are often inherently more robust to small changes in mobile phase composition than isocratic methods, where resolution is more sensitive to the organic-to-aqueous ratio.

Logical Interdependence of Validation Parameters

The success of a validation study hinges on the logical relationship between its components. For instance, a method cannot be considered accurate if it is not also precise. This diagram illustrates how foundational parameters support the ultimate goal of reliable quantification.

cluster_0 Foundational Parameters cluster_1 Performance Metrics cluster_2 Boundary Conditions Spec Specificity Ensures the correct peak is measured Acc Accuracy How close to the true value? Spec->Acc Prec Precision How repeatable are the results? Spec->Prec Lin Linearity Establishes a valid range for measurement Lin->Acc Lin->Prec LOQ LOQ The lower limit of reliable measurement Lin->LOQ Rob Robustness Reliability under normal variation Acc->Rob Prec->Rob Result {Reliable Quantification | A trustworthy result fit for purpose} LOQ->Result Rob->Result

Caption: Interdependence of HPLC Validation Parameters.

Conclusion and Recommendation

Both Method A (UHPLC) and Method B (Conventional HPLC) were successfully validated according to ICH guidelines for the quantification of 2-(Benzo[d]oxazol-2-yl)benzaldehyde. However, the comparative data clearly demonstrates the superiority of the modern UHPLC approach.

Method A is the recommended procedure. The causality for this recommendation is multi-faceted:

  • Efficiency: A 60% reduction in run time (5 min vs. 12 min) significantly increases sample throughput, which is critical in a drug development or QC environment.

  • Performance: It exhibits superior specificity, precision, and sensitivity (LOD/LOQ), providing a higher degree of confidence in the analytical results.

  • Robustness: The gradient method shows greater resilience to minor variations in operating conditions.

  • Lifecycle Management: As analytical methods are expected to be managed throughout a product's lifecycle, starting with a more robust and efficient method like Method A is a more forward-thinking strategy.[6]

While Method B is a viable alternative, it represents an older technological standard. For new method development, leveraging the capabilities of UHPLC technology provides a scientifically sound, efficient, and more reliable solution for the quantitative analysis of critical intermediates like 2-(Benzo[d]oxazol-2-yl)benzaldehyde.

References

  • ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Marcel Dekker, Inc. (1993). Sodium Benzoxazole-2-Sulfonate: A Derivatisation Reagent for the Analysis of Amines and Amino Acids by HPLC with Fluorescence or. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • MDPI. (2025, April 15). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Oxazolyl)benzaldehyde. Retrieved from [Link]

  • Chemsrc. (2025, November 5). 2-(Benzo[d]isoxazol-3-yl)benzaldehyde. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Benzaldehyde (FDB014661). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. Retrieved from [Link]

  • BMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-(Benzo[d]oxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Profile

Therefore, 2-(Benzo[d]oxazol-2-yl)benzaldehyde must be handled as a hazardous substance. The following table summarizes the anticipated hazard profile based on these structurally related compounds.

Hazard ClassificationDescriptionLikely GHS CodesRationale based on Analogy
Acute Oral Toxicity Harmful if swallowed.H302Benzaldehyde and 2-Aminobenzoxazole are classified as harmful if swallowed.[2][4][5]
Skin Irritation Causes skin irritation.H315A common hazard for both benzaldehyde and benzoxazole derivatives.[5][6]
Eye Irritation Causes serious eye irritation.H319A common hazard for both benzaldehyde and benzoxazole derivatives.[5][6]
Respiratory Irritation May cause respiratory irritation.H335Benzaldehyde and its derivatives are known to be respiratory irritants.[1][3]
Chronic Aquatic Hazard Potentially toxic to aquatic life with long-lasting effects.H411A noted hazard for 2-Aminobenzoxazole, indicating the benzoxazole ring's environmental risk.[5]

Regulatory Framework: A Non-Negotiable Standard

The disposal of chemical waste in a laboratory setting is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices, including the development of a Chemical Hygiene Plan (CHP) that outlines procedures for waste disposal.[8][9][10]

The core directive is unambiguous: 2-(Benzo[d]oxazol-2-yl)benzaldehyde and materials contaminated with it must be treated as hazardous chemical waste.[11] It must never be disposed of down the sanitary sewer or in regular solid waste trash.[7][12]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of 2-(Benzo[d]oxazol-2-yl)benzaldehyde waste.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling the chemical or its waste, ensure you are in a well-ventilated area, preferably a chemical fume hood.[5][13] The minimum required PPE includes:

  • Eye Protection: Wear safety glasses with side-shields or chemical splash goggles conforming to NIOSH-approved standards.[5]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[13]

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation and Collection

Proper segregation is fundamental to safe and compliant waste disposal.[9][14]

  • Designated Waste Stream: Collect waste 2-(Benzo[d]oxazol-2-yl)benzaldehyde and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) in a dedicated hazardous waste container.[5][11]

  • No Mixing: Do not mix this waste with other waste streams unless compatibility has been explicitly confirmed. Incompatible wastes can react, leading to fire, explosion, or the release of toxic gases.[15]

Step 3: Containerization and Labeling

The integrity and labeling of the waste container are critical for safety and regulatory compliance.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[7] The container must be kept closed unless waste is actively being added.[15]

  • Labeling: The container must be clearly and accurately labeled. Use your institution's official hazardous waste tag.[7] The label must include:

    • The words "Hazardous Waste".[5][7]

    • The full chemical name: "2-(Benzo[d]oxazol-2-yl)benzaldehyde". Do not use abbreviations.[7]

    • An accurate estimation of the quantity or percentage of the chemical in the container.

    • All appropriate hazard pictograms (e.g., irritant, health hazard, environmentally hazardous).[7]

    • The date of waste generation (the date you first add waste to the container).[7]

    • Your name, department, and contact information.[7]

Step 4: Temporary On-Site Storage

Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.[5] This area should be:

  • Well-ventilated and cool. [11][13]

  • Away from incompatible materials, such as strong oxidizing agents, acids, or bases.[5][13][16]

  • Within a secondary containment bin to prevent the spread of material in case of a leak.[5]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through licensed and approved channels.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a waste pickup.[7][11]

  • Provide Documentation: Submit any required forms detailing the contents of the waste container.[7]

  • Licensed Disposal: Your EHS office will ensure the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), in compliance with EPA regulations.[17][18]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural steps for the proper disposal of 2-(Benzo[d]oxazol-2-yl)benzaldehyde.

G cluster_prep Preparation & Handling cluster_collection Collection & Containment cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Identify Waste: 2-(Benzo[d]oxazol-2-yl)benzaldehyde & Contaminated Materials B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select Compatible Hazardous Waste Container B->C D Segregate Waste (Do Not Mix) C->D E Securely Seal Container When Not in Use D->E F Attach Hazardous Waste Label E->F G Complete Label Information: Full Chemical Name, Hazards, Date, PI Info F->G H Store in Designated, Secure Accumulation Area G->H I Use Secondary Containment H->I J Contact EHS for Pickup I->J K Complete & Submit Waste Disposal Forms J->K L Transfer to Licensed Waste Disposal Service K->L

Caption: Disposal workflow for 2-(Benzo[d]oxazol-2-yl)benzaldehyde.

Management of Minor Spills

In the event of a small spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[19]

  • Wear PPE: Don appropriate PPE before beginning cleanup.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite, sand, or clay, to soak up the spill.[12][19] Avoid creating dust.[20]

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[5]

  • Report: Report the incident to your laboratory supervisor or EHS office, as per your institution's policy.[9]

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure environmental stewardship, and maintain full regulatory compliance in your laboratory.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. University of Colorado Boulder. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Aces.[Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • BENZALDEHYDE EXTRA PURE - Safety Data Sheet. Loba Chemie. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version (2011). National Academies Press (US). [Link]

  • Benzaldehyde disposal and storage precautions. Shanghai Jinying Chemical Co., Ltd.. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Benzaldehyde Analytical Grade - Safety Data Sheet. Labbox. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]

  • 2-BENZOOXAZOL-2-YL-BENZALDEHYDE — Chemical Substance Information. NextSDS. [Link]

  • ICSC 0102 - BENZALDEHYDE. International Labour Organization. [Link]

  • Safety Data Sheet: Benzaldehyde. Chemos GmbH & Co. KG. [Link]

  • Benzaldehyde 101560 - Safety Data Sheet. DC Fine Chemicals. [Link]

  • Benzaldehyde: Human health tier II assessment. Australian Government Department of Health. [Link]

  • 2-(5-Oxazolyl)benzaldehyde. PubChem. [Link]

  • 2-(Benzyloxy)benzaldehyde. PubChem. [Link]

  • How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]

  • Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. Green Chemistry (RSC Publishing). [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. MDPI. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzo[d]oxazol-2-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Benzo[d]oxazol-2-yl)benzaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.